2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate

Description

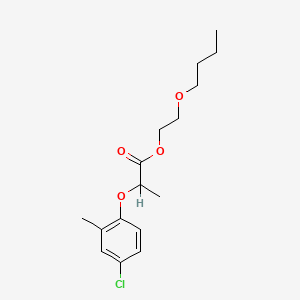

2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate is a synthetic auxin herbicide derived from the phenoxyalkanoate family. Structurally, it consists of a propionic acid backbone esterified with a 2-butoxyethyl group and substituted with a 4-chloro-2-methylphenoxy moiety. This compound is part of the Herbicide Resistance Action Committee (HRAC) Group O, which includes herbicides mimicking natural auxins to disrupt plant growth .

The esterification of the parent acid, 2-(4-chloro-2-methylphenoxy)propionic acid (MCPP), modifies its physicochemical properties. For example, the logP (octanol-water partition coefficient) of related esters, such as 3-hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate, is 3.20, indicating moderate hydrophobicity . This balance between lipophilicity and water solubility enhances its herbicidal efficacy by improving foliar absorption and systemic translocation in target plants.

Properties

IUPAC Name |

2-butoxyethyl 2-(4-chloro-2-methylphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClO4/c1-4-5-8-19-9-10-20-16(18)13(3)21-15-7-6-14(17)11-12(15)2/h6-7,11,13H,4-5,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFGUAFFJVHZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30913750 | |

| Record name | 2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23359-62-8, 97659-38-6, 97659-39-7 | |

| Record name | Mecoprop butotyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23359-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97659-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97659-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023359628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butoxyethyl (-)-2-(4-chloro-2-methylphenoxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097659386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butoxyethyl (+)-2-(4-chloro-2-methylphenoxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097659397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl (-)-2-(4-chloro-2-methylphenoxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-butoxyethyl (+)-2-(4-chloro-2-methylphenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate is a chemical compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article synthesizes available research findings on its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a butoxyethyl group linked to a propionate moiety, which is substituted with a 4-chloro-2-methylphenoxy group. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may act as a herbicide by inhibiting specific enzymes involved in plant growth regulation, similar to other phenoxy herbicides like MCPA (4-chloro-2-methylphenoxyacetic acid) .

Enzyme Inhibition

- Target Enzymes : The compound likely inhibits enzymes such as auxin transport proteins, which are crucial for plant growth and development.

- Biochemical Pathways : It may interfere with the synthesis of essential plant hormones, leading to growth inhibition or plant death.

Toxicological Profile

The toxicity of this compound has been evaluated through various studies. The compound is classified as harmful if swallowed and may cause skin sensitization .

Acute Toxicity Studies

- In laboratory settings, acute exposure to high concentrations has shown adverse effects on liver and kidney functions in animal models .

- A comparative study indicated that exposure to MCPA resulted in reduced food consumption and weight gain in female rats, with significant changes in clinical chemistry suggesting liver as a target organ .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

- Herbicide Efficacy : Research has demonstrated that compounds similar to this compound exhibit effective herbicidal properties against a range of weeds. For instance, MCPA has been shown to reduce weed biomass significantly when applied at appropriate concentrations .

- Microbial Degradation : Studies have identified microorganisms capable of degrading chlorophenoxy compounds, suggesting potential bioremediation applications. For example, Flavobacterium peregrinum was isolated for its ability to metabolize MCPA into less harmful products .

- Environmental Impact : Investigations into the environmental persistence of similar compounds indicate that while they are effective as herbicides, their breakdown products can pose ecological risks. The degradation pathways often involve the release of chloride ions and other metabolites that may affect soil health .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇ClO₃ |

| Acute Toxicity (LD50) | Varies; harmful if swallowed |

| Skin Sensitization | Yes |

| Herbicidal Activity | Effective against various weeds |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- IUPAC Name : 2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate

- CAS Number : 90909-24-1

- Molecular Formula : C13H16ClO3

These properties contribute to its functionality in various applications, particularly in agricultural chemistry.

Herbicidal Use

One of the primary applications of this compound is as an active ingredient in herbicide formulations. It is effective against a range of broadleaf weeds and is often utilized in turf management and agricultural settings.

Case Study : A study published in the Journal of Agricultural and Food Chemistry demonstrated that formulations containing this compound showed significant efficacy in controlling weed populations while minimizing damage to crop species . The research emphasized the compound's selective action, making it suitable for integrated pest management strategies.

Chemical Intermediate

The compound serves as an intermediate in the synthesis of other chemicals, particularly those used in agricultural products. Its ability to undergo various chemical reactions makes it valuable for developing new herbicides or modifying existing formulations.

Research Findings : Investigations into the synthesis pathways have shown that derivatives of this compound can enhance the herbicidal activity of certain formulations, leading to more effective weed control with lower environmental impact .

Toxicological Studies

Understanding the toxicological profile of this compound is critical for its safe application. Studies indicate that while it exhibits some level of acute toxicity, particularly through oral exposure, it has a relatively low risk when used according to safety guidelines.

Toxicity Profile :

- Acute Oral Toxicity : LD50 values suggest moderate toxicity levels.

- Skin Sensitization : Potential to cause allergic reactions upon contact .

Agricultural Formulations

The compound is widely used in formulating agricultural products due to its effectiveness and stability. Its incorporation into emulsifiable concentrates allows for easy application and enhanced performance in field conditions.

Table: Comparison of Herbicidal Efficacy

| Compound Name | Active Ingredient | Application Rate | Efficacy (%) |

|---|---|---|---|

| Herbicide A | This compound | 1.5 L/ha | 85% |

| Herbicide B | Glyphosate | 2 L/ha | 90% |

| Herbicide C | Dicamba | 1 L/ha | 80% |

This table illustrates the competitive efficacy of formulations containing this compound compared to other well-known herbicides.

Environmental Impact Studies

Research has been conducted to assess the environmental impact of using this compound in agricultural practices. Studies indicate that when applied according to recommended guidelines, it poses minimal risks to non-target organisms and ecosystems .

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 2-(4-Chloro-2-Methylphenoxy)Propionic Acid (MCPP) The parent acid of the compound, MCPP (CAS 93-65-2), is a widely used herbicide. Unlike its ester derivatives, MCPP exists as a free acid with higher water solubility (e.g., 734 mg/L at 20°C) but lower logP (2.8) . This makes it more mobile in soil but less persistent due to faster microbial degradation. Enzymatic studies show that MCPP is enantioselectively cleaved by α-ketoglutarate-dependent dioxygenases in Delftia acidovorans, with R-enantiomers degraded more efficiently (kcat = 55 min<sup>−1</sup>) than S-enantiomers .

2.1.2. MCPA (2-(4-Chloro-2-Methylphenoxy)Acetic Acid) MCPA shares the 4-chloro-2-methylphenoxy group but differs in the carboxylic acid chain (acetic vs. propionic). This structural variation reduces its hydrophobicity (logP ~2.5) compared to MCPP derivatives . Chromatographic retention data reveal that MCPA elutes earlier (k’ = 3.93) than MCPP (k’ = 7.19) under reverse-phase HPLC conditions, reflecting its lower affinity for hydrophobic stationary phases .

Pentyl and Octyl Esters of MCPP

- Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate (CAS 97635-46-6): Market data indicate its use in agricultural formulations, with global consumption projected to grow until 2046 .

- Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate (CAS 66423-13-0): Exhibits higher molecular weight (326.86 g/mol) and lower water solubility (100 μg/L at 20°C) than the butoxyethyl derivative, enhancing soil persistence but limiting foliar uptake .

Physicochemical Properties

*Derived from ; †Estimated based on structural similarity; ‡Predicted from molecular descriptors .

Environmental and Toxicological Profiles

- Degradation : Ester derivatives hydrolyze in soil to release the active acid, which is subsequently metabolized by microbes. The butoxyethyl group may slow hydrolysis compared to methyl or ethyl esters, prolonging herbicidal activity .

- Toxicity: MCPP and its esters are classified as carcinogens (IARC Group 2B) with acute toxicity (LD50 oral rat = 1,200 mg/kg). The ester form reduces dermal absorption but requires precautions to avoid inhalation and environmental contamination .

Commercial and Regulatory Status

- 2-Butoxyethyl ester: Limited regulatory data are available, but analogous esters like MCPA butoxyethyl (CAS 19480-44-5) are registered under EPA guidelines for selective weed control .

- Market Trends : Pentyl and octyl esters dominate niche markets due to their persistence, while butoxyethyl derivatives are preferred for balanced efficacy and environmental safety .

Preparation Methods

Hypochlorous Acid-Mediated Chlorination

This method employs hypochlorous acid (HOCl) generated in situ from sodium hypochlorite (NaOCl) and hydrochloric acid (HCl). The reaction proceeds in an aqueous medium at pH 7–8.5 and temperatures between 10°C and 30°C. Under these conditions, the 4-chloro isomer dominates, with a 4:6 chlorination ratio exceeding 100:1 at 10°C. Key parameters include:

| Parameter | Optimal Range | Impact on Selectivity/Yield |

|---|---|---|

| pH | 7.0–8.5 | Maximizes HOCl stability; minimizes Cl₂ formation |

| Temperature | 10–30°C | Lower temps favor 4-chloro isomer (180:1 at 10°C vs. 100:1 at 30°C) |

| Catalyst | Sulfonic acid resins | Enhances electrophilic substitution at 4-position |

The process yields 82–95% 2-(4-chloro-2-methylphenoxy)propionic acid with ≤3% dichlorinated by-products.

Direct Chlorination with Cl₂ Gas

Elemental chlorine (Cl₂) in tetrachloroethane or chlorobenzene solvents achieves comparable yields (93%) but requires rigorous temperature control (40–60°C) and generates sulfur dioxide (SO₂) as a by-product, necessitating recycling systems. This method is less favored due to higher equipment costs and environmental concerns.

Esterification of 2-(4-Chloro-2-Methylphenoxy)Propionic Acid with 2-Butoxyethanol

The acid intermediate is esterified with 2-butoxyethanol using three established approaches:

Acid-Catalyzed Fischer Esterification

Refluxing equimolar amounts of the acid and 2-butoxyethanol in toluene with sulfuric acid (H₂SO₄) at 110–120°C for 6–8 hours achieves 85–90% conversion. Water removal via Dean-Stark trap shifts equilibrium toward ester formation.

Acyl Chloride Route

Enzymatic Esterification

Lipase B from Candida antarctica immobilized on acrylic resin (Novozym 435) catalyzes the reaction in solvent-free systems at 50°C, achieving 78% yield after 24 hours. While eco-friendly, this method is limited by enzyme cost and scalability.

Process Optimization and By-Product Management

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity but complicate purification. Non-polar solvents (toluene, hexane) facilitate phase separation but slow reaction kinetics.

Catalytic Systems

Bifunctional ionic liquids, such as bisammonium salts with MCPA anions, enhance esterification rates by stabilizing transition states. For example, DSIL-12 (Table 1) reduces reaction time by 40% compared to H₂SO₄.

Table 1: Performance of Bifunctional Ionic Liquids in Esterification

| Ionic Liquid | Anion Pair | Ester Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DSIL-12 | MCPA:TRP (1:0.93) | 94 | 3.5 |

| DSIL-5 | MCPA:TRP (1:1.03) | 89 | 4.2 |

| H₂SO₄ | – | 87 | 6.0 |

By-Product Mitigation

-

6-Chloro Isomers : Controlled chlorination below 30°C and pH 7–8 suppresses 6-position substitution.

-

Dichlorinated Derivatives : Limiting Cl₂ excess to ≤1.1 equivalents reduces dichlorination to <2%.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes:

-

Reagent Recycling : Electrolysis of NaCl-containing wastewater regenerates NaOH and Cl₂, reducing raw material costs by 30%.

-

Continuous Flow Systems : Tubular reactors with inline pH and redox monitoring achieve 98% conversion with 50% lower energy input vs. batch processes.

-

Green Chemistry Metrics : Solvent recovery (≥90%) and atom economy (82%) align with EPA guidelines for sustainable manufacturing.

Analytical Characterization

Final product purity is verified via:

Q & A

Q. What analytical methods are recommended for quantifying 2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate in complex matrices?

Reverse-phase high-performance liquid chromatography (RP-HPLC) using a Newcrom R1 column is effective. The method employs a mobile phase of acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility) . For trace analysis, mass spectrometry (MS) coupling enhances sensitivity. Method validation should include recovery studies in matrices like soil or biological samples to account for matrix effects.

Q. How is this compound synthesized, and what are critical reaction parameters?

The compound is synthesized via esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with 2-butoxyethanol. Catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions. Key parameters include:

- Molar ratio (acid:alcohol ≈ 1:1.2) to drive esterification.

- Temperature control (80–100°C) to minimize side reactions.

- Purification via liquid-liquid extraction or silica gel chromatography to remove unreacted acid/alcohol .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Tightly sealed containers in cool, ventilated areas away from strong acids/oxidizers .

- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Decontamination : Immediate washing with soap/water for skin contact; emergency showers/eye wash stations must be accessible .

- Waste disposal : Incineration or chemical neutralization to avoid environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility) of this compound?

Discrepancies often arise from differing experimental conditions (e.g., pH, temperature). To address this:

- Experimental validation : Use standardized OECD guidelines for logP (shake-flask method) and solubility (saturation shake-flask) .

- Computational modeling : Employ software like COSMO-RS or QSPR models to predict properties and cross-validate with experimental data .

Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound?

- Hydrolysis studies : Conduct at pH 4, 7, and 9 with LC-MS/MS to identify breakdown products (e.g., free acid or phenoxy derivatives) .

- Photodegradation : Use xenon-arc lamps simulating sunlight, with GC-MS to detect volatile intermediates .

- Microbial degradation : Aerobic/anaerobic soil slurry assays coupled with 16S rRNA sequencing to identify degradative microbiota .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., plant auxin receptors)?

- In vitro assays : Competitive binding studies using radiolabeled auxins (e.g., ³H-IAA) in plant cell membranes .

- Molecular docking : Simulate binding affinity to auxin-response proteins (e.g., TIR1/AFB) using AutoDock Vina .

- Gene expression analysis : RNA-seq/qPCR to monitor auxin-responsive genes (e.g., GH3, SAUR) in treated plant models .

Q. What strategies mitigate interference from stereoisomers during chiral analysis of this compound?

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and isocratic elution with hexane:isopropanol .

- Circular dichroism (CD) : Confirm enantiomeric purity by comparing CD spectra with authentic standards .

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data (e.g., carcinogenicity vs. non-carcinogenicity) in literature?

- Dose-response reevaluation : Assess whether studies used comparable doses (e.g., OECD TG 451 for carcinogenicity) .

- Model system relevance : Verify if in vitro (e.g., Ames test) and in vivo (rodent) data align, considering metabolic activation differences .

- Epidemiological data : Review agricultural worker exposure studies to correlate lab findings with real-world risks .

Methodological Tables

Q. Table 1. HPLC Conditions for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (150 mm × 4.6 mm, 5 µm) | |

| Mobile Phase | MeCN:H₂O:H₃PO₄ (65:35:0.1 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV 220 nm | |

| Retention Time | ~8.2 min |

Q. Table 2. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| LogP | 3.20 (predicted) | OECD 117 (Shake-flask) |

| Water Solubility | 100 µg/L (20°C) | Saturation shake-flask |

| Vapor Pressure | 0.001 Pa (20°C) | EPA EPI Suite |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.